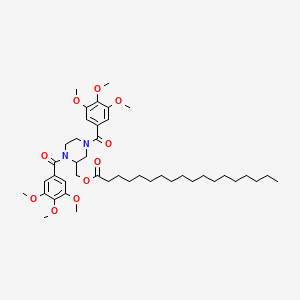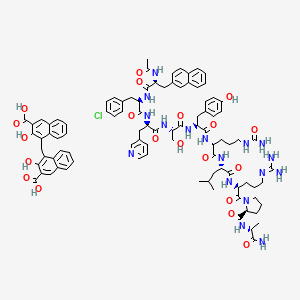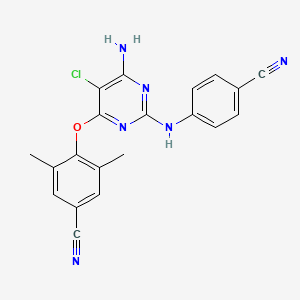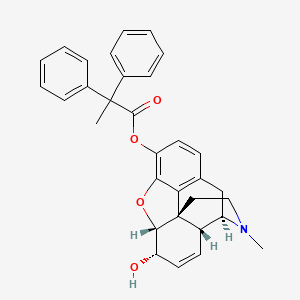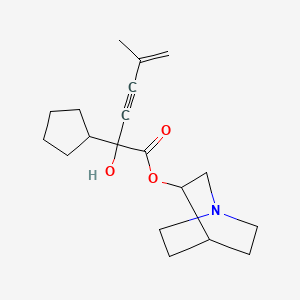
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a glycolate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves the reaction of quinuclidinol with a suitable ester derivative under specific conditions. For instance, the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane has been documented . The reaction conditions often include the use of solvents like dichloromethane and purification techniques such as slow evaporation to obtain crystals suitable for X-ray structure determination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification methods like chromatography.
化学反応の分析
Types of Reactions
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols.
科学的研究の応用
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its role as a muscarinic receptor antagonist.
Medicine: Potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) and Alzheimer’s disease due to its anticholinergic properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The compound exerts its effects primarily through its action as a muscarinic receptor antagonist. It binds to muscarinic receptors in the central and peripheral nervous systems, blocking the action of acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle contractions and decreased glandular secretions. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
類似化合物との比較
Similar Compounds
3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar pharmacological properties.
3-Quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent muscarinic receptor antagonist makes it valuable for both research and therapeutic purposes.
特性
CAS番号 |
92955-92-5 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h15-17,22H,1,3-6,8-9,11-13H2,2H3 |
InChIキー |
FWNLSTJGPPWZGW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
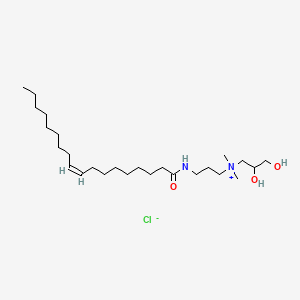
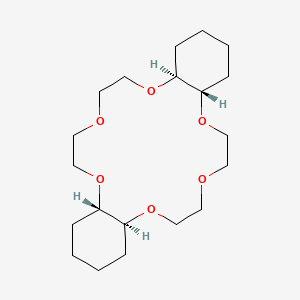
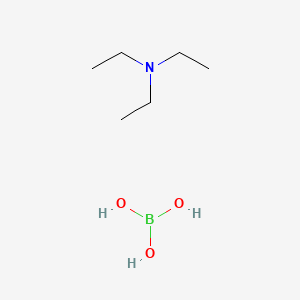
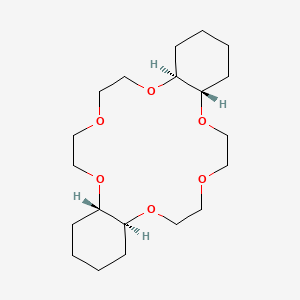
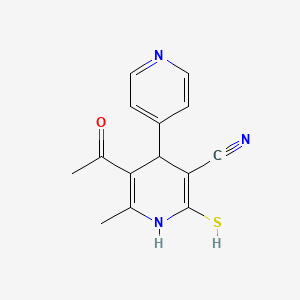
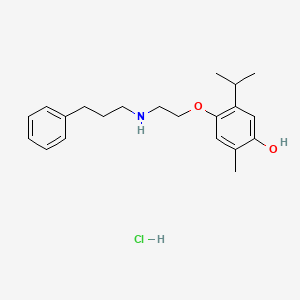

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
